Apabetalone

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

a bromodomain and extra-terminal domain protein (BET) inhibitor; prevents interactions between BET proteins and acetyl-lysine residues on histone tails to modify epigenetic regulation

Properties

IUPAC Name |

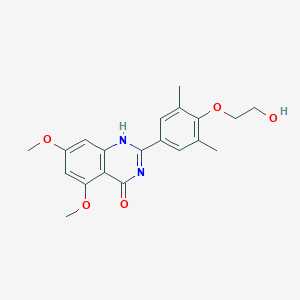

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETXMUIMUZJUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146502 | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044870-39-4 | |

| Record name | Apabetalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apabetalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apabetalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APABETALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Epigenetic Conductor: An In-depth Technical Guide to the Mechanism of Action of Apabetalone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apabetalone (RVX-208) represents a pioneering approach in the therapeutic regulation of chronic diseases by targeting the epigenetic machinery of the cell. As a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, this compound modulates disease-associated gene expression at the transcriptional level. This document provides a comprehensive technical overview of this compound's core mechanism of action, focusing on its role in epigenetics. It details the molecular interactions, downstream effects on key signaling pathways, and summarizes the quantitative data from pivotal preclinical and clinical studies. Furthermore, this guide outlines the key experimental protocols that have been instrumental in elucidating its function and provides visual representations of its mechanism and experimental workflows.

Core Epigenetic Mechanism of Action

This compound functions as an epigenetic reader inhibitor, specifically targeting the BET family of proteins which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial components of the transcriptional machinery, recognizing and binding to acetylated lysine residues on histone tails, a key epigenetic mark associated with active gene transcription.[1]

The core mechanism of this compound involves its competitive binding to the acetylated lysine-binding pockets within the bromodomains of BET proteins.[2] A distinguishing feature of this compound is its preferential selectivity for the second bromodomain (BD2), exhibiting a 20-fold higher affinity for BD2 compared to the first bromodomain (BD1).[2] This selective inhibition is significant as it leads to a more targeted modulation of gene expression compared to pan-BET inhibitors like JQ1.[2]

By occupying the bromodomain, this compound displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional elongation complex and other co-activators necessary for gene expression.[2] This leads to a downstream downregulation of specific target genes implicated in a variety of pathological processes, including inflammation, lipid metabolism, and vascular calcification.[2][3]

Core Mechanism of this compound.

Modulation of Key Biological Pathways

This compound's therapeutic potential stems from its ability to modulate multiple disease-related pathways.

Lipid Metabolism and Reverse Cholesterol Transport

A primary and well-documented effect of this compound is the upregulation of Apolipoprotein A-I (ApoA-I), the main protein component of high-density lipoprotein (HDL).[1][4] Mechanistically, this is achieved through the binding of this compound to the BD2 of BRD4, which in turn modulates the transcription of the APOA1 gene.[1][4] The resulting increase in ApoA-I and HDL cholesterol (HDL-C) enhances reverse cholesterol transport, a process critical for the removal of excess cholesterol from peripheral tissues.[5]

Inflammation and Immune Response

This compound exhibits potent anti-inflammatory properties by downregulating the expression of key pro-inflammatory genes.[1][4] Studies have shown that this compound can:

-

Inhibit TNFα Signaling: this compound has been shown to counter the effects of Tumor Necrosis Factor-alpha (TNFα), a key inflammatory cytokine. It reduces the expression of TNFα-induced pro-inflammatory transcripts in human endothelial cells.[4][6]

-

Reduce Pro-inflammatory Cytokines and Chemokines: In mouse models of diet-induced obesity, this compound treatment significantly reduced the aortic expression of pro-inflammatory genes.[6]

-

Downregulate Acute Phase Response (APR) Proteins: this compound reduces the expression of APR genes and proteins, such as C-reactive protein (CRP), serum amyloid P, and plasminogen activator inhibitor 1, in human hepatocytes and in patients with cardiovascular disease.[7]

This compound's Anti-Inflammatory Pathway.

Vascular Calcification

This compound has been shown to reduce markers of vascular calcification. It downregulates the mRNA, protein, and enzyme levels of alkaline phosphatase (ALP), a key enzyme involved in matrix mineralization in vascular smooth muscle cells.[4]

Viral Entry

In the context of viral infections, this compound has been shown to downregulate the gene expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into host cells.[8] This suggests a potential dual mechanism of action in treating COVID-19 by both limiting viral entry and mitigating the subsequent inflammatory response.[8]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy

| Target Gene/Protein | Cell Type | Condition | Effect of this compound | IC50 | Reference |

| ZSCAN4 | FSHD Patient Myotubes | 72h treatment | Inhibition of transcription | 1.2 µM | [9] |

| MBD3L2 | FSHD Patient Myotubes | 72h treatment | Inhibition of transcription | 0.59 µM | [9] |

| ACE2 | Human Lung Epithelial Cells | - | Downregulation of gene expression | - | [8] |

| CRP, A2M, APCS | Human Hepatocytes | IL-6 mediated induction | Reduction of mRNA and protein expression | - | [7] |

Table 2: In Vivo Efficacy (Mouse Models)

| Parameter | Mouse Model | Effect of this compound | % Change vs. Control | Reference |

| Rela mRNA | High-Fat Diet | Reduced aortic expression | -12% | [10] |

| Nfkb1 mRNA | High-Fat Diet | Reduced aortic expression | -22% | [10] |

| Tcf4 mRNA | High-Fat Diet | Reduced aortic expression | -15% | [10] |

| Ccl2 mRNA | High-Fat Diet | Reduced aortic expression | -47% | [10] |

| Ccl7 mRNA | High-Fat Diet | Reduced aortic expression | -49% | [10] |

| Ccl8 mRNA | High-Fat Diet | Reduced aortic expression | -69% | [10] |

| Ccr2 mRNA | High-Fat Diet | Reduced aortic expression | -64% | [10] |

| Itgam mRNA | High-Fat Diet | Reduced aortic expression | -29% | [10] |

| Sele mRNA | High-Fat Diet | Reduced aortic expression | -64% | [10] |

| Icam1 mRNA | High-Fat Diet | Reduced aortic expression | -36% | [10] |

Table 3: Clinical Trial Outcomes

| Trial | Patient Population | Key Endpoint | Result | Reference |

| ASSERT (Phase IIa) | Stable Coronary Artery Disease | ApoA-I levels | Dose-dependent increase (p=0.035) | [11] |

| ASSERT (Phase IIa) | Stable Coronary Artery Disease | HDL-C levels | Significant increase (p=0.003) | [11] |

| Pooled Phase II (ASSERT, ASSURE, SUSTAIN) | Coronary Artery Disease | Major Adverse Cardiac Events (MACE) | 5.9% (this compound) vs. 10.4% (Placebo), p=0.02 | [11] |

| Pooled Phase II (Diabetic Subgroup) | Coronary Artery Disease with Diabetes | MACE | 5.4% (this compound) vs. 12.7% (Placebo), p=0.02 | [11] |

| BETonMACE (Phase III) | Type 2 Diabetes & Recent ACS | Hospitalization for Heart Failure | 2.4% (this compound) vs. 4.0% (Placebo), HR 0.59, p=0.03 | [11] |

| BETonMACE (Phase III) | Type 2 Diabetes & Recent ACS | Total Hospitalizations for Heart Failure | 35 (this compound) vs. 70 (Placebo), HR 0.47, p=0.01 | [11] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a suite of advanced molecular and cellular biology techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

-

Objective: To determine the genome-wide occupancy of BET proteins (specifically BRD4) on chromatin and how this is affected by this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Human aortic endothelial cells (HAECs) are cultured and treated with TNFα in the presence or absence of this compound.

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: An antibody specific to BRD4 is used to pull down BRD4 and its associated DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped to the genome to identify regions of BRD4 enrichment.

-

ChIP-seq Experimental Workflow.

RNA Sequencing (RNA-seq)

-

Objective: To obtain a global profile of gene expression changes in response to this compound treatment.

-

Methodology:

-

Cell/Tissue Culture and Treatment: Cells or tissues are treated with this compound or a vehicle control.

-

RNA Extraction: Total RNA is extracted from the samples.

-

Library Preparation: mRNA is isolated, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are up- or downregulated by this compound.

-

Quantitative Reverse Transcription PCR (qRT-PCR)

-

Objective: To validate the changes in the expression of specific genes identified by RNA-seq or to measure the expression of known target genes.

-

Methodology:

-

RNA Extraction and cDNA Synthesis: As described for RNA-seq.

-

PCR Amplification: The cDNA is used as a template for PCR amplification using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Real-time Detection: The amplification of the PCR product is monitored in real-time.

-

Quantification: The expression level of the target gene is quantified relative to a housekeeping gene.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the levels of specific proteins (e.g., cytokines, ApoA-I) in cell culture supernatants or plasma samples.

-

Methodology:

-

Coating: A microplate is coated with a capture antibody specific to the protein of interest.

-

Sample Incubation: The sample is added to the wells, and the protein of interest binds to the capture antibody.

-

Detection Antibody: A detection antibody, which is conjugated to an enzyme, is added and binds to the captured protein.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the amount of protein in the sample.

-

Conclusion and Future Directions

This compound's unique, selective BD2 inhibitory mechanism provides a powerful tool for modulating gene expression programs central to the pathophysiology of a range of chronic diseases. Its demonstrated effects on lipid metabolism, inflammation, and vascular calcification underscore its potential as a multi-faceted therapeutic agent. The wealth of data from preclinical and clinical studies provides a strong foundation for its continued development.

Future research will likely focus on further delineating the specific transcriptional networks regulated by this compound in different disease contexts, identifying novel biomarkers of response, and exploring its therapeutic potential in other indications where epigenetic dysregulation plays a key role. The in-depth understanding of its mechanism of action, as outlined in this guide, will be critical for guiding these future endeavors and fully realizing the therapeutic promise of this innovative epigenetic modulator.

References

- 1. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Resverlogix Corp. [resverlogix.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Epigenetic BET reader inhibitor this compound (RVX-208) counters proinflammatory aortic gene expression in a diet induced obesity mouse model and in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound: Evidence and Outcomes Related to Cardiovascular Health | ECR Journal [ecrjournal.com]

A Technical Guide to the Preclinical Research on Apabetalone's Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Apabetalone (RVX-208), a first-in-class, orally available small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) domain protein family. This compound exhibits a unique mechanism of action by selectively targeting the second bromodomain (BD2) of BET proteins, which has significant implications for its therapeutic potential across a range of diseases, including cardiovascular, renal, and inflammatory disorders. This document synthesizes key preclinical findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and workflows.

Introduction to this compound and its Primary Molecular Target

This compound is an epigenetic modulator that targets BET proteins, a class of "epigenetic readers" that play a crucial role in regulating gene expression.[1][2] These proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, recognize acetylated lysine residues on histones and other nuclear proteins through their two tandem N-terminal bromodomains, BD1 and BD2.[3] This interaction is a key step in recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs involved in inflammation, lipid metabolism, and cell proliferation.[4][5]

Unlike pan-BET inhibitors that bind with high affinity to both BD1 and BD2, this compound is selective for the second bromodomain (BD2).[3][6][7] This selectivity is significant, as it leads to distinct transcriptional outcomes and a more favorable safety profile compared to pan-BET inhibitors.[8] Preclinical and clinical studies have demonstrated that this compound modulates the expression of genes implicated in a variety of pathological processes.[3][6]

Core Mechanism of Action: Selective BET Inhibition

This compound's primary mechanism involves binding to the BD2 domain of BET proteins, which displaces them from acetylated chromatin. This prevents the recruitment of transcriptional activators, leading to the downregulation of specific target genes. A critical target is BRD4, which is known to be involved in the transcription of genes that drive chronic inflammation.[6] By causing BRD4 to be removed from the promoters of inflammatory genes, this compound effectively dampens pro-inflammatory signaling cascades.[6][9]

Key Signaling Pathways Modulated by this compound

Preclinical research has identified several key pathways that are significantly modulated by this compound.

This compound has been shown to potently suppress inflammatory pathways. It counters cytokine signaling in hepatocytes, leading to a reduction in the expression of acute phase response (APR) genes and the secretion of APR proteins, including C-reactive protein (CRP), serum amyloid P, and plasminogen activator inhibitor-1.[6] This effect is mediated, at least in part, by the removal of BRD4 from the CRP promoter.[6] In models of systemic inflammation, this compound downregulates hepatic APR gene expression.[6] Furthermore, it has been shown to inhibit the induction of key inflammatory and adhesion molecules in monocytes and endothelial cells stimulated by TNFα, LPS, or IL-1β.[9]

A key therapeutic target of this compound is the regulation of lipid metabolism. It has been consistently shown to increase the transcription of the apolipoprotein A-I (ApoA-I) gene in human hepatocytes, which is the primary protein component of high-density lipoprotein (HDL).[1][2] This leads to increased ApoA-I secretion and HDL biogenesis. In animal models, such as apoE(-/-) mice, treatment with this compound resulted in upregulated HDL levels, downregulated LDL levels, and a significant reduction in aortic lesions.[1][2] This was associated with a decrease in serum proinflammatory cytokines and adhesion molecules.[1][2]

This compound has demonstrated beneficial effects on pathways related to vascular calcification and fibrosis. In vascular smooth muscle cells, it reduces extracellular calcium deposition and markers of matrix mineralization.[1] This is achieved, in part, by downregulating the mRNA, protein, and enzyme levels of alkaline phosphatase (ALP), a key enzyme in vascular calcification.[1] In models of renal fibrosis using human renal mesangial cells, this compound prevents the upregulation of fibrotic markers like α-smooth muscle actin and reduces collagen production.[1][10]

Quantitative Preclinical Data

The following tables summarize key quantitative data from various preclinical studies, demonstrating the dose-dependent effects of this compound on its molecular targets.

Table 1: In Vitro Inhibition of Gene and Protein Expression

| Cell Type | Stimulant (Duration) | Target Gene/Protein | This compound Conc. | % Inhibition / Reduction (mRNA) | % Inhibition / Reduction (Protein) | Reference |

| Human Hepatocytes | IL-6 (72h) | CRP | 25 µM | 69% | 78% | [6] |

| Human Hepatocytes | IL-1β (72h) | CRP | 25 µM | 77% | 70% | [6] |

| Human Hepatocytes | IL-6 (72h) | A2M | 25 µM | - | <50% | [6] |

| Human Hepatocytes | Basal (72h) | APCS (Serum Amyloid P) | 30 µM | Significant | 26-82% | [6] |

| Human Hepatocytes | Basal (72h) | SERPINE1 (PAI-1) | 30 µM | Significant | 26-82% | [6] |

| Human Hepatocytes | Basal (72h) | CP (Ceruloplasmin) | 30 µM | Significant | 26-82% | [6] |

| Calu-3 Lung Cells | Basal (48h) | ACE2 | Dose-dependent | >90% | Up to 65% (cell surface) | [8] |

| Vero E6 Kidney Cells | Basal (48h) | ACE2 | Dose-dependent | >80% | Up to 40% (cell surface) | [8] |

| Human Renal Mesangial Cells | TGF-β1 (24h) | ACTA2 (α-SMA) | Dose-dependent | Significant | - | [10] |

| FSHD Patient Myotubes | Basal (72h) | ZSCAN4 | IC50: 1.2 µM | - | - | [7] |

| FSHD Patient Myotubes | Basal (72h) | MBD3L2 | IC50: 0.59 µM | - | - | [7] |

Table 2: In Vivo Effects in Animal Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| apoE(-/-) Mice | 150 mg/kg b.i.d. (12 weeks) | Upregulated HDL, downregulated LDL, significantly improved aortic lesions, reduced serum proinflammatory cytokines. | [1][2] |

| uPA/SCID Mice (Humanized Liver) | 150 mg/kg b.i.d. (1-3 days) | Reduced expression of human APR genes (e.g., APCS, CP, SERPINE1) and human complement genes. | [1][6] |

| LPS Mouse Model of Systemic Inflammation | - (24h post-LPS) | Downregulated hepatic APR gene expression (e.g., A2M, APCS). | [6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

-

Cell Lines: Primary human hepatocytes (PHH), human umbilical vein endothelial cells (HUVEC), human renal mesangial cells (HRMC), Calu-3 (human lung epithelial), and Vero E6 (monkey kidney epithelial) cells were used.[6][8][9][10]

-

Culture Conditions: Cells were maintained in appropriate media and conditions as per standard protocols.

-

Stimulation: To induce inflammatory or fibrotic responses, cells were treated with cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNFα), or Transforming Growth Factor-beta (TGF-β1).[6][9][10] Lipopolysaccharide (LPS) was also used to mimic bacterial endotoxin stimulation.[9]

-

This compound Treatment: this compound, typically dissolved in DMSO, was added to cell cultures at various concentrations (e.g., 1 µM to 30 µM) for specified durations (e.g., 24 to 72 hours) prior to or concurrently with stimulants.[6][7]

-

Quantitative Real-Time PCR (rtPCR): To quantify mRNA levels, total RNA was extracted from cells, reverse-transcribed to cDNA, and subjected to rtPCR using gene-specific primers. Gene expression was often normalized to a housekeeping gene.[6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Secreted protein levels in cell culture media were measured using specific ELISA kits for proteins like CRP, A2M, and APCS.[6]

-

RNA-Sequencing (RNA-Seq): For a global view of transcriptional changes, RNA-seq was performed on treated cells to identify differentially expressed genes and impacted biological pathways.[7]

-

Chromatin Immunoprecipitation (ChIP): This technique was used to determine the occupancy of BRD4 at specific gene promoters and enhancers. Cells were treated, cross-linked, and lysed. Chromatin was sheared, and an antibody against BRD4 was used to immunoprecipitate BRD4-bound DNA fragments, which were then quantified by PCR.[9]

-

Humanized Liver Mouse Model: Homozygous albumin enhancer/promoter-driven urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mice were transplanted with primary human hepatocytes. These mice were then treated with this compound (e.g., 150 mg/kg, twice daily) or vehicle, and human-specific gene expression was analyzed in liver tissue.[6]

-

Atherosclerosis Model: Apolipoprotein E-deficient (apoE(-/-)) mice were fed a high-fat diet and treated orally with this compound (e.g., 150 mg/kg, twice daily) for several weeks. Aortic lesions, plasma lipids, and inflammatory markers were subsequently analyzed.[1][2]

-

Systemic Inflammation Model: Mice were injected with LPS to induce a systemic inflammatory response. This compound was administered, and its effect on hepatic APR gene expression was assessed.[6]

Conclusion

The extensive body of preclinical research on this compound provides a robust foundation for its clinical development. Its unique mechanism as a selective BD2 inhibitor of the BET protein family allows it to precisely modulate gene expression programs central to inflammation, lipid metabolism, and fibrosis. Quantitative in vitro and in vivo data consistently demonstrate this compound's ability to suppress pro-inflammatory and pro-fibrotic pathways while beneficially modulating lipid profiles. The detailed experimental protocols and pathway analyses summarized in this guide underscore the multifaceted therapeutic potential of this compound and provide a framework for future research and development in the field of epigenetic modulation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Evidence and Outcomes Related to Cardiovascular Health | ECR Journal [ecrjournal.com]

- 5. The Use of this compound in Reducing Cardiovascular Outcomes, Based on the Current Evidence and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bromodomain and Extraterminal Protein Inhibitor, this compound (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Apabetalone in vitro Assays for Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apabetalone (RVX-208) is a clinical-stage small molecule that functions as a selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a preferential affinity for the second bromodomain (BD2) of BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[3] By binding to acetylated histones, they recruit transcriptional machinery to specific gene promoters and enhancers.[1] In endothelial cells, the BET protein BRD4 is a key coactivator of the NF-κB signaling pathway, a central mediator of inflammation.[3][4] Inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), trigger the translocation of NF-κB to the nucleus, where it cooperates with BRD4 to drive the expression of pro-inflammatory genes, including adhesion molecules (e.g., VCAM-1, E-selectin) and cytokines (e.g., IL-6).[3][4]

This compound's mechanism of action involves disrupting the interaction between BRD4 and acetylated histones and transcription factors, thereby downregulating the expression of these inflammatory mediators.[1][3] This has significant implications for diseases driven by vascular inflammation, such as atherosclerosis.[5][6] In vitro studies using endothelial cells are critical for elucidating the specific effects of this compound on endothelial dysfunction and inflammation. These assays allow for a detailed investigation of its mechanism of action and its potential as a therapeutic agent.

This document provides detailed protocols for key in vitro assays used to characterize the effects of this compound on endothelial cells, along with a summary of quantitative data and visual representations of the relevant signaling pathway and experimental workflows.

Signaling Pathway: this compound's Inhibition of TNFα-Induced NF-κB Signaling in Endothelial Cells

The diagram below illustrates the mechanism by which this compound inhibits the pro-inflammatory signaling cascade initiated by TNFα in endothelial cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Small Molecule BRD4 Inhibitors this compound and JQ1 Rescues Endothelial Cells Dysfunction, Protects Monolayer Integrity and Reduces Midkine Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Apabetalone Treatment of Primary Human Hepatocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro treatment of primary human hepatocytes (PHH) with apabetalone (RVX-208), a selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins. The following sections detail recommended dosages, experimental workflows, and the underlying signaling pathway.

Data Presentation: this compound Dosage and Treatment Conditions

The following table summarizes the quantitative data from various studies on the use of this compound in primary human hepatocyte cultures.

| Concentration | Incubation Time | Culture Conditions | Observed Effects | Reference |

| 5 µM, 10 µM, 20 µM | 48 hours | Not specified | Dose-dependent reduction in hACE2 transcripts. | [1] |

| 25 µM | 1 hour (pre-incubation) | Followed by 2-hour cytokine (10 ng/mL IL-6 or IL-1β) treatment | Suppression of cytokine-induced CRP gene expression. | [2] |

| 25 µM | 72 hours | Co-treatment with cytokines (10 ng/mL IL-6 or IL-1β) | Reduction of IL-6 and IL-1β mediated induction of APR genes and proteins. | [3] |

| 30 µM | 48 hours | Standard culture | Modulation of genes encoding acute phase response proteins. | [4] |

| 30 µM | 72 hours | Standard culture | Downregulation of basal expression of Acute Phase Response (APR) genes and decreased secretion of APR proteins. | [3] |

| 30 µM | 72 hours | Standard culture | Increased secretion of Apolipoprotein A-I (ApoA-I). | [4] |

Signaling Pathway: this compound's Mechanism of Action in Hepatocytes

This compound functions by selectively inhibiting BET proteins, which are epigenetic readers that regulate gene transcription.[3][5] Specifically, it targets the second bromodomain (BD2) of these proteins.[5] In hepatocytes, this inhibition leads to the modulation of genes involved in inflammation and lipid metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in the acute phase response, such as C-reactive protein (CRP), and upregulate the expression of Apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL).[3][4][5][6]

References

- 1. mdpi.com [mdpi.com]

- 2. resverlogix.com [resverlogix.com]

- 3. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data on gene and protein expression changes induced by this compound (RVX-208) in ex vivo treated human whole blood and primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chromatin Immunoprecipitation (ChIP) Assays with Apabetalone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apabetalone (RVX-208) is a first-in-class, orally available small molecule that selectively inhibits the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] BET proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of genes involved in inflammation, lipid metabolism, and other key pathways implicated in cardiovascular disease (CVD), renal disease, and cancer.[3][4] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers.[3][4] this compound's selective inhibition of the BD2 domain displaces BRD4 from chromatin, thereby modulating the expression of disease-relevant genes.[1][2]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the in vivo interaction of proteins, such as transcription factors and modified histones, with specific genomic regions. When coupled with quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq), ChIP assays can elucidate the mechanism of action of drugs like this compound by mapping the genome-wide occupancy of BET proteins and quantifying changes in histone modifications at specific gene loci. These application notes provide detailed protocols for performing ChIP assays with this compound to study its epigenetic effects.

Data Presentation

Table 1: Effect of this compound on BRD4 Occupancy at Target Gene Promoters

| Cell Type | Target Gene | Treatment | Change in BRD4 Occupancy | Reference |

| Human Aortic Endothelial Cells (HAECs) | THBS1 | High Glucose + this compound | Decreased | [5][6] |

| HepaRG Cells | CRP | Cytokine Stimulation + this compound | Decreased | [7] |

| Monocytes | CXCL10 | IFNγ + this compound | Decreased | [4] |

| Monocytes | ICAM1 | IFNγ + this compound | Decreased | [4][8] |

Table 2: Effect of this compound on Histone Acetylation at Target Gene Loci

| Cell Type | Histone Mark | Target Loci | Treatment | Change in Histone Acetylation | Reference |

| Rhabdomyosarcoma (RMS) cells | H3K27ac | Target Loci | This compound | Significant Decrease | [1] |

| Rhabdomyosarcoma (RMS) cells | H4K8ac | Target Loci | This compound | Significant Decrease | [1] |

| Human Aortic Endothelial Cells (HAECs) | H3K27ac | THBS1 Promoter | High Glucose + this compound | Decreased | [5] |

Experimental Protocols

This section provides a detailed protocol for a Chromatin Immunoprecipitation (ChIP) assay to investigate the effect of this compound on the occupancy of BRD4 at a target gene promoter.

Materials and Reagents

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) or other relevant cell line.

-

Treatment: this compound (RVX-208), appropriate vehicle control (e.g., DMSO), and stimulus (e.g., high glucose, TNFα, IFNγ).

-

Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

-

Cell Lysis: Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, Protease Inhibitors).

-

Chromatin Shearing: Sonicator.

-

Immunoprecipitation:

-

ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

-

Anti-BRD4 Antibody (ChIP-grade).

-

Normal Rabbit IgG (Isotype control).

-

Protein A/G Magnetic Beads.

-

-

Washing:

-

Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS).

-

High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS).

-

LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholic acid).

-

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

-

-

Elution and Reverse Cross-linking:

-

Elution Buffer (e.g., 100 mM NaHCO3, 1% SDS).

-

5 M NaCl.

-

RNase A.

-

Proteinase K.

-

-

DNA Purification: DNA purification kit.

-

Analysis:

-

Quantitative PCR (qPCR) machine.

-

SYBR Green Master Mix.

-

Primers for the target gene promoter and a negative control region.

-

Protocol

-

Cell Culture and Treatment:

-

Cross-linking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle shaking.[10]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.

-

Resuspend the cell pellet in Lysis Buffer and incubate on ice.

-

Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for a successful ChIP experiment.[10][11]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Take an aliquot of the sheared chromatin as "input" control.

-

Dilute the remaining chromatin with ChIP Dilution Buffer.

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Add the anti-BRD4 antibody or Normal Rabbit IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate.

-

-

Washes:

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.[10]

-

Treat with RNase A to remove RNA and then with Proteinase K to digest proteins.

-

-

DNA Purification:

-

Purify the DNA using a DNA purification kit.

-

Elute the DNA in an appropriate volume of elution buffer.

-

-

Analysis by qPCR:

-

Perform qPCR using SYBR Green Master Mix and primers specific for the target gene promoter.

-

Analyze the data using the percent input method or fold enrichment over the IgG control.

-

Mandatory Visualizations

Caption: Mechanism of this compound action.

Caption: ChIP experimental workflow with this compound.

Caption: this compound's impact on signaling pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET protein inhibitor this compound (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BET Protein Inhibitor this compound Rescues Diabetes-Induced Impairment of Angiogenic Response by Epigenetic Regulation of Thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. resverlogix.com [resverlogix.com]

- 10. rockland.com [rockland.com]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for Studying Inflammatory Gene Expression in Monocytes with Apabetalone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apabetalone (RVX-208) is a small molecule inhibitor of the Bromodomain and Extraterminal (BET) family of proteins, which are crucial epigenetic readers that regulate gene transcription. By selectively binding to the second bromodomain (BD2) of BET proteins, this compound prevents their recruitment to chromatin, leading to the downregulation of BET-dependent genes, including a wide array of pro-inflammatory mediators. This mechanism makes this compound a valuable tool for studying the epigenetic regulation of inflammation and a potential therapeutic agent for chronic inflammatory diseases such as atherosclerosis and cardiovascular disease (CVD).

These application notes provide a comprehensive guide for utilizing this compound to study its effects on inflammatory gene expression in monocytes, a key cell type implicated in the pathogenesis of many inflammatory conditions. The provided protocols are based on established methodologies for primary human monocyte isolation, cell culture, stimulation, and gene expression analysis.

Mechanism of Action: this compound in Monocytes

This compound exerts its anti-inflammatory effects by disrupting the interaction between BET proteins (primarily BRD4) and acetylated histones at the regulatory regions of inflammatory genes. This prevents the assembly of the transcriptional machinery required for gene expression. In monocytes, this leads to the suppression of key inflammatory signaling pathways, including those mediated by Toll-like receptors (TLRs), NF-κB, and various cytokines like TNFα and interferons.

Application Note: RNA-Sequencing Protocol for Analyzing Gene Expression Changes Induced by Apabetalone Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apabetalone (RVX-208) is a clinical-stage, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a preferential affinity for the second bromodomain (BD2).[1][2][3][4] BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors.[2][5] By inhibiting this interaction, this compound modulates the transcription of genes involved in a variety of disease processes, including inflammation, cardiovascular disease, fibrosis, and viral infections.[5][6][7][8] RNA-sequencing (RNA-seq) is a powerful tool to elucidate the transcriptomic effects of this compound, providing a global view of the gene expression changes it induces. This application note provides a detailed protocol for conducting RNA-seq on cells treated with this compound.

Mechanism of Action of this compound

This compound functions by competitively inhibiting the binding of BET proteins, particularly BRD4, to acetylated histones and transcription factors like RelA/p65.[9] This prevents the recruitment of the positive transcription elongation factor complex (p-TEFb) and subsequent activation of RNA Polymerase II, leading to the downregulation of target gene transcription.[9] This mechanism underlies its observed anti-inflammatory and anti-fibrotic effects.

Caption: this compound's mechanism of action in inhibiting gene transcription.

Quantitative Data Summary

This compound has been shown to significantly reduce the expression of various target genes across different cell types. The following tables summarize the quantitative data from published studies.

Table 1: Downregulation of Pro-inflammatory and Disease-Associated Gene Expression by this compound.

| Cell Type | Gene Target | Treatment Conditions | Fold Change / % Reduction | Reference |

| Human Aortic Endothelial Cells (HAECs) | CCL2 (MCP-1) | TNFα-stimulated | ~47% reduction | [10] |

| Human Aortic Endothelial Cells (HAECs) | SELE | TNFα-stimulated | ~64% reduction | [10] |

| Human Aortic Endothelial Cells (HAECs) | ICAM1 | TNFα-stimulated | ~36% reduction | [10] |

| Monocytes from DM2+CVD patients | IL1A | 4h, 25 µM this compound | Downregulated | [2] |

| Monocytes from DM2+CVD patients | CXCL8 (IL-8) | 4h, 25 µM this compound | Downregulated | [2] |

| Human Renal Mesangial Cells (HRMCs) | ALPL | TGF-β1-stimulated, 48h | Downregulated | [7] |

| Calu-3 (Lung Epithelial Cells) | ACE2 | 48h | Up to 90% reduction | [6] |

| Vero E6 (Kidney Epithelial Cells) | ACE2 | 24h | Dose-dependent reduction | [6] |

| HepG2 (Liver Hepatocellular Carcinoma) | ACE2 | 96h | Dose-dependent reduction | [6] |

| Primary Human Hepatocytes | ACE2 | 48h | >80% reduction | [6] |

| Primary Human Skeletal Muscle Cells (FSHD) | DUX4 Target Genes | 72h | Dose-dependent reduction | [1] |

Experimental Protocol: RNA-Sequencing of this compound-Treated Cells

This protocol outlines the key steps for performing RNA-seq to analyze the transcriptomic effects of this compound.

Caption: A streamlined workflow for RNA-sequencing analysis.

Cell Culture and this compound Treatment

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., Human Aortic Endothelial Cells for cardiovascular studies, Calu-3 for respiratory studies, or Human Renal Mesangial Cells for kidney disease).[6][7][10]

-

Culture Conditions: Culture cells in their recommended media and conditions until they reach the desired confluency (typically 70-80%).

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treatment:

-

Pre-treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 20 µM) for a specified duration (e.g., 4, 24, 48, or 72 hours).[1][2][11]

-

Include a vehicle control group treated with the same concentration of DMSO.

-

For studies involving stimulation, add the stimulus (e.g., TNFα, TGF-β1, LPS) at the appropriate time point in both this compound-treated and vehicle-treated wells.[7][9]

-

Prepare biological triplicates for each treatment group to ensure statistical power.[7]

-

RNA Extraction

-

Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture plate using a suitable lysis buffer (e.g., from the RNeasy Kit).

-

Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[7] This should include a DNase treatment step to remove any contaminating genomic DNA.

-

Quality Control:

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking for A260/280 ratios between 1.8 and 2.1.

-

Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for high-quality sequencing data.

-

RNA Library Preparation

-

Poly(A) Selection/Ribosomal RNA Depletion: For mRNA sequencing, enrich for polyadenylated transcripts using oligo(dT) magnetic beads. Alternatively, if interested in non-polyadenylated RNAs, deplete ribosomal RNA (rRNA).

-

Fragmentation and Priming: Fragment the enriched RNA into smaller pieces and prime it for first-strand cDNA synthesis.

-

cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

-

End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for amplification and sequencing.

-

PCR Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

-

Library Quality Control: Validate the final library concentration and size distribution using a fluorometric method (e.g., Qubit) and a bioanalyzer.

Sequencing

-

Platform: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq.[7] Paired-end sequencing (e.g., PE150) is often preferred as it provides more information about the transcripts.[7]

-

Sequencing Depth: The required sequencing depth will depend on the experimental goals. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.

Data Analysis

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR or HISAT2.[7]

-

Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis:

-

Normalize the raw counts to account for differences in library size and sequencing depth.

-

Perform differential expression analysis between this compound-treated and control groups using statistical packages like DESeq2 or edgeR in R.[7]

-

-

Pathway and Functional Analysis: Use tools like Ingenuity Pathway Analysis (IPA®), GSEA, or DAVID to identify the biological pathways, gene ontologies, and upstream regulators that are significantly affected by this compound treatment.[9][10]

Conclusion

This application note provides a comprehensive protocol for utilizing RNA-sequencing to investigate the effects of this compound on the cellular transcriptome. By following these detailed steps, researchers can effectively identify and quantify the gene expression changes induced by this promising BET inhibitor, leading to a deeper understanding of its therapeutic mechanisms and potential applications in various diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. BET protein inhibitor this compound (RVX-208) suppresses pro-inflammatory hyper-activation of monocytes from patients with cardiovascular disease and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Dual mechanism: Epigenetic inhibitor this compound reduces SARS-CoV-2 Delta and Omicron variant spike binding and attenuates SARS-CoV-2 RNA induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Determining optimal concentration of Apabetalone for in vitro studies

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Apabetalone (RVX-208) in in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in vitro?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published studies, a general starting range is between 1 µM and 30 µM. Lower concentrations (1-5 µM) tend to exhibit more selective inhibition of the second bromodomain (BD2) of BET proteins, while concentrations of 20 µM and higher act as pan-BET inhibitors, affecting both BD1 and BD2 domains.[1]

Q2: What are some common cell lines and primary cells that have been used in studies with this compound?

A2: this compound has been successfully used in a variety of cell types, including:

-

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) to study vascular inflammation.[2][3]

-

Monocytes and Macrophages: THP-1 cell line and primary peripheral blood mononuclear cells (PBMCs) to investigate inflammatory responses and cell adhesion.[1][4]

-

Hepatocytes: Primary human hepatocytes and hepatocyte-like cell lines for studies on acute phase response proteins and apolipoprotein A-I (apoA-I) expression.[5][6][7]

-

Epithelial Cells: Human lung epithelial cells (Calu-3) and monkey kidney epithelial cells (Vero E6) for research on viral entry, such as SARS-CoV-2.[8][9]

-

Renal Cells: Human renal mesangial cells (HRMCs) to study fibrosis and inflammation in the context of kidney disease.[10]

Q3: How does this compound's mechanism of action influence experimental design?

A3: this compound is a BET (Bromodomain and Extraterminal domain) inhibitor.[2] It functions by binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing them from recognizing acetylated lysine residues on histones and transcription factors.[2] This disrupts the formation of transcriptional machinery at gene promoters and enhancers, leading to the downregulation of target gene expression.[2] When designing experiments, it is crucial to consider that this compound's effects are at the transcriptional level. Therefore, pre-incubation times should be sufficient to allow for changes in gene expression and subsequent protein levels.

Q4: What inflammatory stimuli are commonly used in conjunction with this compound treatment in vitro?

A4: To study the anti-inflammatory effects of this compound, cells are often co-treated with a pro-inflammatory stimulus. Commonly used stimuli include:

-

Interferon-gamma (IFN-γ)[1]

Troubleshooting Guide

Problem 1: No significant effect of this compound is observed.

-

Possible Cause: Sub-optimal concentration.

-

Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A broad range from 0.1 µM to 50 µM can be tested initially. The IC50 for inhibiting monocyte adhesion, for instance, has been reported to be 22 µM in a static assay.[4]

-

-

Possible Cause: Insufficient pre-incubation time.

-

Possible Cause: Cell type is not sensitive to BET inhibition for the pathway of interest.

-

Solution: Confirm that the target genes in your pathway are known to be regulated by BET proteins. You can use a positive control, such as the pan-BET inhibitor JQ1, to verify that the pathway is BET-dependent in your cell system.[2]

-

Problem 2: Cell toxicity or death is observed at higher concentrations.

-

Possible Cause: this compound concentration is too high for the specific cell type.

-

Solution: Determine the cytotoxicity of this compound on your cells using a viability assay (e.g., MTT, trypan blue exclusion). Select a concentration range for your experiments that is well below the toxic threshold.

-

-

Possible Cause: Prolonged incubation times are leading to cumulative toxicity.

-

Solution: Optimize the incubation time. It is possible that a shorter exposure to this compound is sufficient to achieve the desired biological effect without causing significant cell death.

-

Problem 3: Inconsistent or variable results between experiments.

-

Possible Cause: Variability in cell passage number or health.

-

Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

-

-

Possible Cause: Instability of this compound in culture medium.

-

Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

-

Data Presentation

Table 1: Summary of this compound Concentrations and Effects in Various In Vitro Models

| Cell Type | Concentration Range | Incubation Time | Stimulus | Key Observed Effect | Reference |

| HUVECs | 5 - 20 µM | 1 - 4 hours | TNFα, LPS, IL-1β | Reduced expression of inflammatory and adhesion molecules. | [2][3] |

| THP-1 Monocytes | 1 - 20 µM | 4 hours | LPS, IFN-γ | Downregulated expression of pro-inflammatory genes. | [1] |

| Primary Human Hepatocytes | 30 µM | 72 hours | Basal | Decreased expression and secretion of acute phase response proteins. | [5] |

| Calu-3 | 5 - 20 µM | 48 hours | N/A | Dose-dependent reduction in ACE2 transcripts. | [8][9] |

| Vero E6 | 5 - 20 µM | 24 hours | N/A | Reduction of ACE2 transcripts. | [8] |

| Human Renal Mesangial Cells | Not specified | Not specified | TGF-β1, LPS | Suppressed expression of fibrotic and inflammatory markers. | [10] |

| PBMCs | 1 - 20 µM | 4 hours - overnight | LPS | Dose-dependent suppression of induced pro-inflammatory genes. | [1] |

Experimental Protocols

Protocol 1: Inhibition of TNFα-Induced Monocyte Adhesion to Endothelial Cells

This protocol is adapted from studies on vascular inflammation.[2][4]

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to form a confluent monolayer in a 96-well plate. Culture THP-1 monocytes in suspension.

-

This compound Pre-treatment: Prepare working solutions of this compound in HUVEC culture medium. A dose-response can be performed with concentrations ranging from 1 µM to 30 µM. Pre-treat the confluent HUVEC monolayer with the this compound solutions or vehicle control (DMSO) for 1 hour.

-

Inflammatory Stimulation: Add TNFα to the wells to a final concentration of 2.5 ng/mL. Incubate for 4 hours.

-

Monocyte Labeling: While the HUVECs are being stimulated, label the THP-1 monocytes with a fluorescent dye such as Calcein-AM.

-

Co-culture and Adhesion: Add the labeled THP-1 monocytes (e.g., 0.5 x 10^6 cells/mL) to the HUVEC monolayer. Allow the monocytes to adhere for 1 hour.

-

Washing: Gently wash the wells to remove non-adherent monocytes.

-

Quantification: Measure the fluorescence of the remaining adherent monocytes using a plate reader. The reduction in fluorescence in this compound-treated wells compared to the TNFα-only control indicates inhibition of monocyte adhesion.

Protocol 2: Assessment of this compound's Effect on Gene Expression in Stimulated Hepatocytes

This protocol is based on studies investigating the acute phase response.[5]

-

Cell Culture: Plate primary human hepatocytes or a suitable hepatocyte cell line and allow them to adhere and recover.

-

This compound Treatment: Treat the hepatocytes with this compound (e.g., 30 µM) or vehicle control (DMSO) for 72 hours.

-

Optional Cytokine Stimulation: For studies on inflammation-induced gene expression, cells can be co-treated with a cytokine cocktail (e.g., IL-6 and IL-1β) for the final 6-24 hours of the this compound treatment.

-

RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a standard protocol (e.g., Trizol or a column-based kit).

-

Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to analyze the expression levels of target genes (e.g., C-reactive protein (CRP), serum amyloid A). Normalize the expression to a stable housekeeping gene.

Mandatory Visualization

Caption: this compound's mechanism of action in inhibiting inflammatory gene transcription.

Caption: Workflow for the in vitro monocyte adhesion assay.

References

- 1. Inhibition of epigenetic reader proteins by this compound counters inflammation in activated innate immune cells from Fabry disease patients receiving enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (RVX-208) reduces vascular inflammation in vitro and in CVD patients by a BET-dependent epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epigenetic Modulation by this compound Counters Cytokine-Driven Acute Phase Response In Vitro, in Mice and in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bromodomain and Extraterminal Protein Inhibitor, this compound (RVX-208), Reduces ACE2 Expression and Attenuates SARS-Cov-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Downregulates Fibrotic, Inflammatory and Calcific Processes in Renal Mesangial Cells and Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Managing Apabetalone-induced elevated liver enzymes in animal models

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing apabetalone in animal models, with a specific focus on identifying and managing elevated liver enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that functions as an epigenetic regulator. It selectively binds to the second bromodomain (BD2) of Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4.[1] This binding action displaces BET proteins from chromatin, leading to an increase in the transcription of the Apolipoprotein A-I (ApoA-I) gene.[1][2] The subsequent increase in ApoA-I protein production is the primary therapeutic target for treating conditions like atherosclerosis.[1][3]

Q2: Is an elevation in liver enzymes an expected finding when using this compound in research?

A2: Yes, transient and reversible elevations in liver enzymes have been reported in clinical trials with this compound.[4][5] In a phase 2b study, a greater incidence of these transient increases was observed in patients receiving this compound compared to placebo.[4] While generally mild and not associated with an increase in bilirubin, it is a critical parameter to monitor in preclinical animal studies.[2][5]

Q3: Are the this compound-induced liver enzyme elevations typically reversible?

A3: Yes, clinical data indicates that the effect on liver enzymes is reversible.[2][5] Elevations have been observed to resolve after discontinuation of the drug. This is a key characteristic to confirm in animal models through a de-challenge and re-challenge study design, if necessary.

Q4: What is the proposed mechanism behind the liver enzyme elevation?

A4: The precise reasons for the increase in liver enzymes are not yet fully understood.[4] It is hypothesized to be related to this compound's mechanism of action or its metabolites. In clinical settings, elevations were noted more frequently in patients also taking statins or who had elevated liver enzymes at baseline.[4]

Troubleshooting Guide: Managing Elevated Liver Enzymes

If you observe elevated liver enzymes (e.g., ALT, AST) in your animal models during an this compound study, follow this step-by-step guide.

Step 1: Immediate Verification

-

Action: Repeat the liver function tests (LFTs) on a new blood sample collected within 48-72 hours to confirm the initial finding.[6]

-

Rationale: This rules out potential errors related to sample collection, processing, or analysis.

Step 2: Comprehensive Biochemical Profiling

-

Action: Expand the biochemical analysis to a full liver panel.

-

Rationale: A complete panel helps to characterize the nature of the potential liver injury (hepatocellular, cholestatic, or mixed).[9] Elevations in ALT and AST suggest hepatocyte injury, while increases in ALP and GGT point towards bile duct issues.[7] Crucially, a concurrent rise in bilirubin with aminotransferase elevations is a more serious indicator of liver dysfunction.[10]

Step 3: Dose-Response and Temporal Relationship Assessment

-

Action: Review your study data. Is there a correlation between the dose of this compound administered and the magnitude of the enzyme elevation? Does the elevation occur at a consistent time point after dosing?

-

Rationale: Establishing a clear dose-response or temporal relationship strengthens the evidence linking this compound to the observation.

Step 4: Consider Dose Modification or Temporary Withdrawal

-

Action: Based on the severity of the elevation (e.g., >3-5 times the upper limit of normal), consider a dose reduction or a temporary cessation of this compound administration in a subset of animals. Monitor LFTs frequently during this period.

-

Rationale: If the enzyme levels decrease upon dose reduction or withdrawal, it provides strong evidence of drug-induced injury and demonstrates the reversibility of the effect.[11]

Step 5: Histopathological Analysis

-

Action: Collect liver tissue for histopathological evaluation from affected animals and controls.

-

Rationale: Microscopic examination of the liver tissue is the gold standard for confirming and characterizing drug-induced liver injury (DILI).[12][13] It can reveal the specific type of damage, such as necrosis, inflammation, steatosis (fatty change), or cholestasis.[12][14]

Quantitative Data Summary

Specific quantitative data on the degree of liver enzyme elevation in animal models is not extensively published. However, data from human clinical trials provide a valuable reference.

| Parameter | Observation in Clinical Trials | Nature of Elevation | Citation |

| Incidence | ~7.1% of patients on this compound vs. 0% on placebo in one study. | - | [4][5] |

| ALT/AST | Elevations noted; specific mean increases are not consistently reported across all trials. | Transient and reversible. | [2][4] |

| Bilirubin | Not associated with an increase in bilirubin levels. | - | [2][5] |

| Study Drug Discontinuation | Higher rate of discontinuation due to elevated liver enzymes in the this compound group (2.9%) vs. placebo (0.9%). | - | [10] |

Note: This table summarizes findings from human clinical trials and should be used as a reference for potential observations in animal models.

Detailed Experimental Protocols

Protocol 1: Liver Function Monitoring in Blood

-

Animal Preparation: Fast animals overnight (if appropriate for the species and study design) to reduce variability in baseline measurements.[15]

-

Blood Collection: Collect blood (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into appropriate tubes (e.g., serum separator tubes).

-

Sample Processing: Allow blood to clot, then centrifuge to separate serum.

-

Biochemical Analysis: Analyze the serum for the following key markers using a calibrated veterinary chemistry analyzer:

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

Alkaline Phosphatase (ALP)

-

Total Bilirubin (TBIL)

-

Albumin

-

-

Frequency: Conduct baseline testing before this compound administration. Monitoring frequency during the study should be based on the study design, but weekly or bi-weekly testing is common in toxicology studies. Increase frequency to every 48-72 hours if significant elevations are detected.[6]

Protocol 2: Histopathological Evaluation of Liver Tissue

-

Tissue Collection: At the time of necropsy, carefully excise the entire liver. Note any macroscopic abnormalities (e.g., changes in color, texture, or size).

-

Fixation: Immediately place representative sections of all liver lobes into a sufficient volume (at least 10x the tissue volume) of 10% neutral buffered formalin for at least 24 hours.[16]

-

Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[16]

-

Sectioning: Cut thin sections (3-5 µm) from the paraffin blocks using a microtome.[16]

-

Staining: Mount the sections on glass slides and perform a standard Hematoxylin and Eosin (H&E) stain.[16]

-

Microscopic Examination: A veterinary pathologist should examine the slides in a blinded fashion. Key features to evaluate include:[12][13]

-

Hepatocellular Injury: Necrosis (zonal, focal), apoptosis, cellular swelling (degeneration).

-

Inflammation: Infiltration of inflammatory cells (neutrophils, lymphocytes, eosinophils).

-

Cholestasis: Bile plugs in canaliculi, bile duct proliferation.

-

Steatosis: Microvesicular or macrovesicular fat accumulation.

-

Fibrosis: Staining for collagen (e.g., with Masson's trichrome) can be added to assess chronic injury.

-

Visualizations

Caption: this compound inhibits BRD4, leading to increased ApoA-I gene transcription.

Caption: A sequential workflow for investigating elevated liver enzymes in animal models.

Caption: A decision-making guide for managing a liver enzyme signal during a study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (RVX-208): A Potential Epigenetic Therapy for the Treatment of Cardiovascular, Renal, Neurological, Viral, and Cancer Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meridian.allenpress.com [meridian.allenpress.com]

- 10. Effect of this compound Added to Standard Therapy on Major Adverse Cardiovascular Events in Patients With Recent Acute Coronary Syndrome and Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dvm360.com [dvm360.com]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. veterinaryworld.org [veterinaryworld.org]

Technical Support Center: Apabetalone In Vivo Delivery

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apabetalone in vivo. The following information is designed to address common challenges and provide detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the in vivo administration of this compound, presented in a question-and-answer format.

1. Formulation and Administration

-

Question: What is the recommended vehicle for in vivo oral administration of this compound in mice?

Answer: this compound is a poorly water-soluble compound, requiring a specific vehicle for effective oral delivery. While several formulations can be used, a common and effective vehicle consists of a multi-component system to ensure solubility and stability. One recommended formulation is a suspension in a vehicle containing:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

It is crucial to prepare the formulation fresh before each use and to ensure the compound is fully dissolved or homogenously suspended.

-

-

Question: My this compound formulation appears to have precipitated. What should I do?

Answer: Precipitation of this compound in the dosing vehicle can lead to inaccurate dosing and variable absorption. To troubleshoot this issue:

-

Ensure Proper Solubilization: When preparing the vehicle, add each component sequentially and ensure complete mixing before adding the next. Sonication can aid in the dissolution of this compound.

-

Fresh Preparation: Prepare the formulation immediately before administration to minimize the risk of precipitation over time.

-